molecular formula C7H6BBrF2O3 B2829075 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid CAS No. 2096337-64-1

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid

Cat. No.: B2829075
CAS No.: 2096337-64-1
M. Wt: 266.83
InChI Key: QWHLPUWLRAUTMV-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a versatile reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules .

Result of Action

The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid typically involves the bromination of 2,3-difluoro-4-methoxyphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at a low temperature to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed from oxidation reactions.

    Substituted Phenyl Derivatives: Formed from substitution reactions.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Used in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 5-Bromo-2,4-difluorophenol
  • 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. The methoxy group further increases its versatility by providing additional sites for functionalization.

Properties

IUPAC Name

(5-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLPUWLRAUTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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